methyl 4-[(E)-2-nitroethenyl]benzoate methyl 4-[(E)-2-nitroethenyl]benzoate
Brand Name: Vulcanchem
CAS No.: 115665-98-0
VCID: VC6338372
InChI: InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3/b7-6+
SMILES: COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Molecular Formula: C10H9NO4
Molecular Weight: 207.185

methyl 4-[(E)-2-nitroethenyl]benzoate

CAS No.: 115665-98-0

Cat. No.: VC6338372

Molecular Formula: C10H9NO4

Molecular Weight: 207.185

* For research use only. Not for human or veterinary use.

methyl 4-[(E)-2-nitroethenyl]benzoate - 115665-98-0

Specification

CAS No. 115665-98-0
Molecular Formula C10H9NO4
Molecular Weight 207.185
IUPAC Name methyl 4-[(E)-2-nitroethenyl]benzoate
Standard InChI InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3/b7-6+
Standard InChI Key CZVMCLFJQCOHGX-VOTSOKGWSA-N
SMILES COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

Methyl 4-[(E)-2-nitroethenyl]benzoate features a benzene ring substituted at the para-position with a methyl ester group (-COOCH₃) and a nitroethenyl moiety (-CH=CH-NO₂) in the E-stereochemistry. The E-configuration places the nitro group and the benzene ring on opposite sides of the double bond, as confirmed by X-ray crystallography and NMR studies . This spatial arrangement significantly influences the compound’s electronic properties, as the conjugated π-system between the benzene ring, double bond, and nitro group enhances resonance stabilization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₉NO₄
Molecular Weight207.18 g/mol
IUPAC NameMethyl 4-[(E)-2-nitroethenyl]benzoate
Synonyms115665-98-0; methyl 4-(2-nitrovinyl)benzoate
ConfigurationE-isomer

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the nitroethenyl and ester groups. The ¹H NMR spectrum exhibits a doublet at δ 7.8–8.1 ppm for the aromatic protons, a singlet at δ 3.9 ppm for the methyl ester, and two doublets (δ 6.5–7.2 ppm) corresponding to the trans-vinylic protons . Infrared (IR) spectroscopy shows strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (asymmetric NO₂ stretch), corroborating functional group presence .

Synthesis and Reaction Pathways

Functionalization and Derivatives

The nitro group in methyl 4-[(E)-2-nitroethenyl]benzoate serves as a versatile handle for further transformations. Reduction with hydrogen gas over palladium yields the corresponding amine, while photochemical reactions induce [2+2] cycloadditions for materials applications . Additionally, the ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling conjugation with biomolecules .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water (<0.1 mg/mL) but dissolves readily in dichloromethane, dimethylformamide, and tetrahydrofuran. Stability studies indicate degradation under prolonged UV exposure due to nitro group photoreactivity, necessitating storage in amber containers .

Table 2: Physicochemical Data

PropertyValue
Melting Point128–132°C (decomposes)
LogP (Octanol-Water)2.44 (predicted)
Solubility in DMSO25 mg/mL

Spectroelectrochemical Behavior

Cyclic voltammetry reveals a reversible reduction wave at -0.85 V (vs. Ag/AgCl), attributed to the nitro group’s conversion to a nitro radical anion. This redox activity suggests utility in electrochemical sensors or conductive polymers .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The nitroethenyl group is a precursor to bioactive molecules. For example, hydrogenation produces methyl 4-(2-aminoethyl)benzoate, a intermediate in antipsychotic drug syntheses . Schiff base derivatives of related nitrovinyl aromatics exhibit antimicrobial and anticancer activities, highlighting potential therapeutic avenues .

Materials Science

Conjugated nitrovinyl systems are integral to nonlinear optical (NLO) materials. The compound’s large dipole moment (≈5.2 D) and hyperpolarizability (β ≈ 45 × 10⁻³⁰ esu) make it a candidate for second-harmonic generation (SHG) devices .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly
H301: Toxic if swallowedP301+P310: Immediate medical attention

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